N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that combines various structural motifs, including a benzodioxole moiety and a thiazolo-pyridazin framework. This compound is classified under organic compounds with potential biological activity, particularly in medicinal chemistry. Its intricate structure suggests it may exhibit diverse pharmacological properties, making it a subject of interest in drug development and research.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic synthesis techniques. These methods may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can be represented with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.47 g/mol |
| Structural Features | Contains benzodioxole and thiazolo-pyridazin moieties |
| SMILES | Cc1cccc(c1)c1c2c(C(N(CC(NCc3ccc4c(c3)OCO4)=O)C=N2)=O)sn1 |
| InChI Key | ZEWWQIRQWQUNHD-UHFFFAOYSA-N |
| LogP | 2.977 |
| Polar Surface Area | 76.664 |
The compound lacks chirality, which simplifies its stereochemical considerations. The presence of multiple functional groups indicates potential for hydrogen bonding and interactions with biological targets.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide may undergo various chemical reactions:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and its potential metabolic pathways.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-y]acetamide likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures can exhibit:
Further research is needed to elucidate the precise molecular interactions and biological effects.
The physical and chemical properties of N-[(2H-1,3-benzodioxol-5-y)methyl]-2-[7-(furan-2-y)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-y]acetamide include:
| Property | Value |
|---|---|
| Appearance | Solid (specific appearance not provided) |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stability under standard laboratory conditions; sensitive to light and moisture |
| Melting Point | Not provided in available data |
These properties are crucial for determining the compound's formulation and application in scientific research.
N-[(2H-1,3-benzodioxol-5-y)methyl]-2-[7-(furan-2-y)-2-methyl-4-oxo -4H,5H-[1,3]thiazolo[4,5-d]pyridazin -5-y]acetamide has potential applications in various scientific fields:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9